molecular formula C11H10N2O2 B13209884 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13209884
M. Wt: 202.21 g/mol
InChI Key: UVIWIMVDRXAIGG-UHFFFAOYSA-N
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Description

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a cyclopropyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions. These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

1-Cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid can be compared with other imidazo-pyridine derivatives, such as:

The uniqueness of this compound lies in its specific cyclopropyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-cyclopropylimidazo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-12-9(7-4-5-7)8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2,(H,14,15)

InChI Key

UVIWIMVDRXAIGG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C3C=CC=CN3C(=N2)C(=O)O

Origin of Product

United States

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